molecular formula C11H14BClN2O4 B13858547 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13858547
M. Wt: 284.50 g/mol
InChI Key: VIRIGANIFYTZEB-UHFFFAOYSA-N
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Description

6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoborane compound that features a pyridine ring substituted with a chloro, nitro, and dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products Formed

    Reduction: 6-Chloro-2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Substitution: 6-Substituted-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives.

    Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its reactivity with various nucleophiles and electrophiles. The boronic ester group facilitates cross-coupling reactions, while the nitro and chloro groups provide sites for further functionalization. The molecular targets and pathways depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro and chloro group on the pyridine ring, which allows for diverse chemical modifications and applications. The boronic ester group further enhances its utility in cross-coupling reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14BClN2O4

Molecular Weight

284.50 g/mol

IUPAC Name

6-chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-6-8(13)14-9(7)15(16)17/h5-6H,1-4H3

InChI Key

VIRIGANIFYTZEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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